NBI-74330

Description

BenchChem offers high-quality NBI-74330 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NBI-74330 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

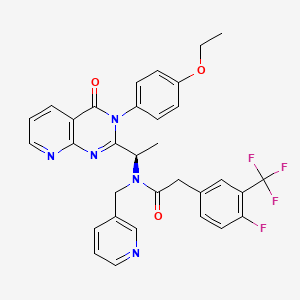

N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H27F4N5O3/c1-3-44-24-11-9-23(10-12-24)41-30(39-29-25(31(41)43)7-5-15-38-29)20(2)40(19-22-6-4-14-37-18-22)28(42)17-21-8-13-27(33)26(16-21)32(34,35)36/h4-16,18,20H,3,17,19H2,1-2H3/t20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRGQUDUVGRCBS-HXUWFJFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H27F4N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Disrupting the Chemokine Axis: The Therapeutic Potential and Pharmacological Profiling of NBI-74330

Executive Summary

The chemokine receptor CXCR3 is a G-protein-coupled receptor (GPCR) predominantly expressed on activated T helper type 1 (Th1) cells, CD8+ T cells, and macrophages. Driven by its endogenous interferon-inducible ligands—CXCL9 (MIG), CXCL10 (IP-10), and CXCL11 (I-TAC)—the CXCR3 axis is a primary engine for leukocyte trafficking in autoimmune and inflammatory diseases.

NBI-74330 is a highly potent, small-molecule, non-peptidergic antagonist of the CXCR3 receptor[1]. Unlike early-generation competitive antagonists, NBI-74330 exhibits non-competitive antagonism, effectively depressing the maximal response (

Pharmacological Profile & Mechanism of Action

NBI-74330 binds to CXCR3 with high affinity, disrupting the signal transduction pathways that lead to intracellular calcium release, GTPγS binding, and subsequent cytoskeletal rearrangement required for chemotaxis[3].

Mechanistic Causality

Because CXCR3 is a

Diagram 1: CXCR3 signaling pathway and non-competitive blockade by NBI-74330.

Quantitative Pharmacodynamics

The following table summarizes the key quantitative metrics of NBI-74330 across various standardized assays, demonstrating its low-nanomolar potency.

| Parameter | Target / Assay | Value | Reference |

| Molecular Weight | Chemical Property | 605.58 g/mol | [4] |

| Binding Affinity ( | ~1.5 nM (pKi = 8.13) | [4],[3] | |

| Binding Affinity ( | ~3.2 - 3.6 nM | [3] | |

| Functional Antagonism ( | Calcium Mobilization (vs. CXCL10/11) | ~7.0 nM | [3],[1] |

| GTPγS Binding ( | 5.5 - 10.8 nM | [3],[1] | |

| Chemotaxis Inhibition ( | CXCL11-induced cellular migration | 3.9 nM | [3],[1] |

Therapeutic Potential: In Vivo Evidence

The therapeutic utility of NBI-74330 has been validated across multiple preclinical models characterized by pathological Th1 and macrophage infiltration.

Atherosclerosis and Cardiovascular Inflammation

Atherosclerosis is fundamentally an inflammatory disease driven by the accumulation of lipid-laden macrophages and activated T cells in the arterial intima. In LDL receptor-deficient (

-

Mechanism of Efficacy: The compound not only blocked the direct migration of

effector cells into the plaque but also beneficially modulated the immune response in draining lymph nodes, enriching them with regulatory T cells (Tregs) while reducing activated T cells[5].

Neuropathic Pain and Opioid Synergy

Recent neuropharmacological studies have identified CXCR3 and its ligands as critical mediators of microglial activation in the spinal cord following nerve injury. Chronic intrathecal administration of NBI-74330 attenuates hypersensitivity in neuropathic pain models[6].

-

Mechanism of Efficacy: Blockade of CXCR3 reduces the activation of microglia and the local release of pro-inflammatory cytokines in the dorsal root ganglion (DRG). Furthermore, NBI-74330 has been shown to significantly enhance the analgesic effectiveness of opioids like morphine, presenting a novel opioid-sparing therapeutic strategy[6].

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols represent the gold-standard methodologies for evaluating NBI-74330. Each protocol is designed as a self-validating system, incorporating necessary controls to isolate the specific effects of CXCR3 antagonism.

Protocol A: In Vitro Calcium Mobilization Assay (FLIPR)

Purpose: To quantify the functional

-

Rationale: Because NBI-74330 is a non-competitive antagonist, varying the concentration of the agonist (CXCL11) will not overcome the blockade. Measuring real-time

flux provides a direct, highly sensitive readout of this receptor-effector decoupling.

-

Cell Preparation: Seed CHO cells stably transfected with human CXCR3 into 384-well black-wall, clear-bottom microplates. Incubate overnight at 37°C to ensure uniform monolayer adherence.

-

Dye Loading: Aspirate media and incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) combined with Probenecid (to prevent dye extrusion via multidrug resistance pumps) for 1 hour at 37°C.

-

Compound Incubation (The Blockade): Add serial dilutions of NBI-74330 (ranging from 0.1 nM to 10 μM) to the wells. Self-Validation Step: Include vehicle-only wells (DMSO control) to establish the baseline maximum signal (

), and use a non-CXCR3 expressing cell line as a negative control to rule out off-target calcium flux. Incubate for 30 minutes. -

Agonist Stimulation & Readout: Using a Fluorometric Imaging Plate Reader (FLIPR), inject the

concentration of CXCL11 (typically ~1 nM)[3]. Record fluorescence continuously for 3 minutes. -

Data Analysis: Calculate the area under the curve (AUC) for the calcium peak. Plot the normalized AUC against the log concentration of NBI-74330 to derive the

via non-linear regression.

Protocol B: In Vivo Murine Atherosclerosis Workflow

Purpose: To evaluate the systemic anti-inflammatory and anti-atherogenic efficacy of NBI-74330.

-

Rationale: Wild-type mice are highly resistant to atherosclerosis. Utilizing

mice combined with a high-fat Western diet forces hypercholesterolemia, creating a reliable, accelerated model of plaque formation.

Diagram 2: Experimental workflow for evaluating NBI-74330 in murine atherosclerosis.

-

Induction: Transition 8-week-old female

mice to a Western-type diet (0.25% cholesterol, 15% cocoa butter). -

Dosing Regimen: Administer NBI-74330 at 100 mg/kg via daily subcutaneous (s.c.) injections. Formulation Note: Suspend the compound in 1% Na Docusate in 0.5% 400Cp Methylcellulose to ensure optimal bioavailability, achieving steady-state serum concentrations of ~1 μM[5]. Self-Validation Step: Treat a parallel cohort with the vehicle alone.

-

Tissue Harvest: After the designated study period (e.g., 6-9 weeks), euthanize the mice. Perfuse with PBS to clear peripheral blood. Harvest the heart (containing the aortic root) and the draining lymph nodes of the aortic arch.

-

Histological Quantification: Cryosection the aortic root. Stain with Oil Red O (for lipids) and hematoxylin. Quantify the total lesion area (

) using digital morphometry. -

Immunological Profiling: Macerate the draining lymph nodes to create a single-cell suspension. Perform flow cytometry using markers for Th1 cells (

,

Pharmacokinetics (PK) and ADME Considerations

Understanding the pharmacokinetic profile of NBI-74330 is critical for translational applications.

-

Bioavailability & Exposure: NBI-74330 demonstrates robust exposure via both oral (p.o.) and subcutaneous (s.c.) routes. In murine models, oral administration yields a higher maximum concentration (

) and area under the curve (AUC) compared to s.c. dosing[2]. -

Metabolism: In vivo, NBI-74330 is metabolized into an N-oxide derivative. Crucially, this N-oxide metabolite retains potent CXCR3 antagonistic activity, contributing to a prolonged pharmacodynamic effect. Both the parent compound and the active metabolite remain detectable in plasma up to 24 hours post-s.c. dose[2].

Conclusion

NBI-74330 represents a highly characterized, potent tool compound for the interrogation of the CXCR3 chemokine axis. By exerting non-competitive antagonism, it provides a resilient blockade against the high concentrations of CXCL9/10/11 found in pathological microenvironments. Its proven efficacy in attenuating atherosclerotic plaque formation and reducing neuropathic pain underscores the broad therapeutic potential of targeting CXCR3 in diseases driven by aberrant Th1 and macrophage trafficking.

References

-

Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay Source: PubMed Central (nih.gov) URL:[Link]

-

CXCR3 Antagonist NBI-74330 Attenuates Atherosclerotic Plaque Formation in LDL Receptor–Deficient Mice Source: Arteriosclerosis, Thrombosis, and Vascular Biology (ahajournals.org) URL:[Link]

-

Pharmacological blockade of CXCR3 by (±)-NBI-74330 reduces neuropathic pain and enhances opioid effectiveness - Evidence from in vivo and in vitro studies Source: PubMed (nih.gov) URL:[Link]

-

Design, synthesis and pharmacological evaluation of non-peptidergic ligands for the human CXCR3 receptor Source: VU Research Portal URL:[Link]

Sources

- 1. research.vu.nl [research.vu.nl]

- 2. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Pharmacological blockade of CXCR3 by (±)-NBI-74330 reduces neuropathic pain and enhances opioid effectiveness - Evidence from in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: NBI-74330 as a CXCR3 Antagonist in Inflammatory Disease Models

[1]

Executive Summary

NBI-74330 (also known as (±)-NBI-74330) is a high-affinity, non-peptide antagonist of the CXC Chemokine Receptor 3 (CXCR3) .[1] It is widely utilized as a pharmacological tool to validate the therapeutic potential of blocking the CXCR3 axis in Th1-mediated autoimmune diseases, atherosclerosis, and neuropathic pain. Unlike competitive antagonists that may be displaced by high ligand concentrations, NBI-74330 exhibits insurmountable antagonism , making it highly effective in inflammatory microenvironments rich in chemokines (CXCL9, CXCL10, CXCL11).

Key Technical Profile:

Molecular Mechanism & Pharmacology[3][10]

Binding Kinetics and Selectivity

NBI-74330 binds to a transmembrane pocket on CXCR3, distinct from the orthosteric ligand-binding site. This allosteric binding induces a conformational change that prevents G-protein activation (

| Parameter | Value | Notes |

| Binding Affinity ( | 1.5 nM (CXCL10)3.2 nM (CXCL11) | High affinity allows for low-nanomolar dosing in vitro. |

| IC50 (Ca2+ Flux) | 7 - 18 nM | Potent inhibition of calcium mobilization in CHO-CXCR3 cells. |

| Selectivity | >100-fold vs. CXCR4, CCR7, CCR5 | Highly selective for CXCR3; minimal off-target chemokine receptor activity. |

| Mode of Action | Insurmountable | Reduces |

Signaling Pathway Blockade

The following diagram illustrates the interference of NBI-74330 within the CXCR3 signaling cascade.

Caption: NBI-74330 binds allosterically to CXCR3, preventing G-protein coupling and downstream calcium mobilization required for immune cell migration.

Therapeutic Rationale in Inflammatory Diseases[11][12]

NBI-74330 is particularly valuable in modeling diseases driven by the Th1 immune axis , where CXCR3+ T-cells and macrophages are the primary effectors.

Atherosclerosis[13]

-

Pathology: Recruitment of T-cells and monocytes to arterial walls via CXCL10.

-

NBI-74330 Effect: Reduces plaque formation by blocking effector T-cell migration from circulation into the lesion.[8][9] It also modulates lymph node responses, enriching regulatory T-cells (Tregs).

-

Key Study: van Wanrooij et al. (2008) demonstrated reduced lesion size in LDLr-/- mice.

Neuropathic Pain[1][10]

-

Pathology: Nerve injury upregulates CXCL9/10 in the spinal cord, activating microglia/astrocytes.

-

NBI-74330 Effect: Intrathecal or systemic administration diminishes spinal microglial activation (IBA1) and potentiates morphine analgesia.

-

Key Study: Piotrowska et al. (2018) confirmed efficacy in Chronic Constriction Injury (CCI) models.

Autoimmune Dermatitis & Vitiligo[1][8]

-

Pathology: CD8+ T-cell recruitment to the skin is strictly CXCR3-dependent.

-

NBI-74330 Effect: Used to validate topical or systemic blockade of T-cell skin infiltration.

Experimental Protocols

In Vitro Calcium Flux Assay (Functional Validation)

Purpose: To determine the IC50 of NBI-74330 against CXCL11-induced activation.

Materials:

-

CXCR3-transfected CHO or HEK293 cells.

-

FLIPR Calcium Assay Kit.

-

Recombinant Human CXCL11.

-

NBI-74330 (dissolved in DMSO).

Step-by-Step Protocol:

-

Cell Seeding: Plate CXCR3-expressing cells at

cells/well in a black-walled 96-well plate. Incubate overnight. -

Dye Loading: Aspirate media and load cells with Calcium-4 dye (in HBSS + 20 mM HEPES). Incubate for 60 min at 37°C.

-

Compound Preparation: Prepare serial dilutions of NBI-74330 in assay buffer.

-

Note: Ensure final DMSO concentration is <0.5%.

-

-

Pre-incubation: Add NBI-74330 to cells and incubate for 15–30 minutes at room temperature.

-

Agonist Addition: Add CXCL11 at its EC80 concentration (typically ~1–5 nM).

-

Measurement: Immediately monitor fluorescence (Ex 485 nm / Em 525 nm) using a FLIPR or FlexStation for 90 seconds.

-

Analysis: Calculate % Inhibition relative to vehicle control.

In Vivo Formulation and Dosing (Atherosclerosis Model)

Purpose: Systemic blockade of CXCR3 in mice.

Formulation Strategy: NBI-74330 is lipophilic. A suspension formulation is required for high-dose subcutaneous (s.c.) or oral (p.o.) delivery.

Reagents:

-

Vehicle: 1% Sodium Docusate in 0.5% Methylcellulose (400cps).

-

Compound: NBI-74330 powder.

Protocol:

-

Vehicle Prep: Dissolve Sodium Docusate in distilled water. Slowly add Methylcellulose while stirring. Allow to hydrate overnight at 4°C to form a clear viscous solution.

-

Suspension: Weigh NBI-74330. Add a small volume of vehicle and levigate to form a smooth paste. Gradually add the remaining vehicle to achieve a concentration of 10 mg/mL .

-

Sonication: Sonicate for 10–20 minutes to ensure uniform dispersion.

-

Dosing Regimen:

-

Route: Subcutaneous (s.c.).

-

Dose: 100 mg/kg, once daily (QD).

-

Target Plasma Level: ~1

M (sufficient to cover the

-

-

PK Monitoring: Collect plasma at 1h, 4h, and 24h on Day 1 to verify exposure. NBI-74330 forms an active N-oxide metabolite in rodents which contributes to efficacy.

Workflow Visualization

The following diagram outlines the experimental workflow for validating NBI-74330 efficacy in an in vivo inflammatory model.

Caption: Experimental workflow for evaluating NBI-74330 in rodent inflammation models, from formulation to endpoint analysis.

Challenges and Troubleshooting

| Challenge | Cause | Solution |

| Poor Solubility | Highly lipophilic nature of the compound. | Use the Methylcellulose/Na-Docusate vehicle.[7] Do not use simple saline. |

| Metabolite Interference | In rodents, NBI-74330 oxidizes to a metabolite.[2][7] | The metabolite is active (CXCR3 antagonist).[2][7] In PK analysis, quantify both parent and N-oxide. |

| Species Differences | Affinity varies between Human and Murine CXCR3.[5] | NBI-74330 is potent against both, but confirm |

| Biased Signaling | CXCR3 signals via G-protein and | NBI-74330 blocks both pathways.[7][8] If studying biased signaling, use specific controls. |

References

-

van Wanrooij, E. J., et al. (2008). CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice. Arteriosclerosis, Thrombosis, and Vascular Biology.[6][9] [Link]

-

Piotrowska, A., et al. (2018). Pharmacological blockade of CXCR3 by (±)-NBI-74330 reduces neuropathic pain and enhances opioid effectiveness - Evidence from in vivo and in vitro studies.[1][6][10][11] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.[6][11] [Link]

-

Liu, C., et al. (2011). Chemokine receptor CXCR3 promotes growth of glioma.[6] Carcinogenesis.[6] [Link]

-

Heise, C. E., et al. (2005). Pharmacological characterization of CXC chemokine receptor 3 ligands and a small molecule antagonist.[2][3] Journal of Pharmacology and Experimental Therapeutics.[3][6] [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ahajournals.org [ahajournals.org]

- 9. CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dataset of (±)-NBI-74330 (CXCR3 antagonist) influence on chemokines under neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological blockade of CXCR3 by (±)-NBI-74330 reduces neuropathic pain and enhances opioid effectiveness - Evidence from in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Crinecerfont (NBI-74788): A Corticotropin-Releasing Factor Type 1 Receptor Antagonist

Executive Summary

This technical guide provides a comprehensive overview of the pharmacological profile of crinecerfont (formerly NBI-74788), a novel, potent, and selective non-steroidal antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. Developed by Neurocrine Biosciences, crinecerfont, marketed as Crenessity™, represents a first-in-class therapeutic agent recently approved for the treatment of classic congenital adrenal hyperplasia (CAH). This document will elucidate the mechanistic underpinnings, pharmacodynamic effects, pharmacokinetic properties, and the clinical evidence base that defines crinecerfont as a targeted therapy. By specifically blocking the CRF1 receptor, crinecerfont addresses the core pathophysiology of CAH, offering a new paradigm to control androgen excess while potentially reducing the long-term burden of supraphysiologic glucocorticoid therapy.

A Note on Nomenclature: Initial searches for "NBI-74330" may yield information on two distinct compounds. Early preclinical research by Neurocrine Biosciences described NBI-74330 as a CXCR3 antagonist[1][2][3][4]. However, the vast majority of recent and clinically significant data, particularly in the context of endocrine disorders, points to crinecerfont (formerly NBI-74788) , a CRF1 receptor antagonist for Congenital Adrenal Hyperplasia (CAH). This guide will focus on the comprehensive pharmacological profile of crinecerfont, the clinically advanced and approved therapeutic agent.

Introduction: The Unmet Need in Congenital Adrenal Hyperplasia

Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders characterized by enzymatic defects in adrenal steroidogenesis. The most common form, accounting for over 95% of cases, is a deficiency of the 21-hydroxylase enzyme, encoded by the CYP21A2 gene[5]. This deficiency impairs the production of cortisol, leading to a loss of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis. The consequence is a compensatory overproduction of corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH), resulting in adrenal hyperplasia and the shunting of steroid precursors towards the androgen synthesis pathway[5][6][7].

The conventional treatment for CAH involves lifelong glucocorticoid replacement therapy to correct the cortisol deficiency. However, to suppress the profound ACTH drive and control the resultant hyperandrogenism, supraphysiologic doses of glucocorticoids are often required[6][8][9]. This therapeutic balancing act is challenging; inadequate androgen control can lead to virilization, advanced bone age, and fertility issues, while chronic exposure to high-dose glucocorticoids is associated with significant morbidities, including Cushingoid features, metabolic syndrome, and reduced bone density[8]. Crinecerfont emerges as a targeted intervention designed to break this cycle by directly addressing the excessive HPA axis stimulation.

Mechanism of Action: Targeted Antagonism of the CRF1 Receptor

Crinecerfont is a potent, selective, and orally bioavailable non-steroidal antagonist of the CRF1 receptor[10][11][12][13]. The CRF1 receptor is a G-protein coupled receptor predominantly expressed in the anterior pituitary corticotrophs. Its activation by CRF, a neuropeptide released from the hypothalamus, is the primary trigger for the synthesis and release of ACTH.

By competitively binding to and blocking the CRF1 receptor, crinecerfont effectively attenuates the downstream signaling cascade that leads to ACTH secretion. This targeted blockade at the pituitary level reduces the stimulus for adrenal androgen production, independent of the glucocorticoid feedback pathway[5][8][12]. This mechanism allows for the normalization of adrenal androgens while enabling a reduction in the daily glucocorticoid dose to more physiologic replacement levels[5][8][14].

Figure 2: Workflow for a Radioligand Binding Assay. This diagram outlines the key steps to determine the binding affinity of a compound like crinecerfont to its target receptor.

Safety and Tolerability

Across clinical trials, crinecerfont has been generally well-tolerated. The most common adverse effects reported are mild to moderate and include fatigue, headache, and dizziness in adults, and abdominal pain or nasal congestion in children.[10][14][15] No related serious adverse events were reported in the Phase II study.[10] The FDA approval includes a warning for acute adrenal insufficiency or adrenal crisis, which can occur if patients do not also receive adequate glucocorticoid replacement, especially during times of increased physiological stress.[16]

Conclusion

Crinecerfont (NBI-74788) represents a significant advancement in the management of classic congenital adrenal hyperplasia. Its targeted mechanism as a CRF1 receptor antagonist directly addresses the underlying pathophysiology of HPA axis overstimulation. The robust pharmacodynamic effect, demonstrated by substantial reductions in key adrenal androgens and their precursors, translates into a clinically meaningful ability to lower the chronic supraphysiologic glucocorticoid doses required for disease control. With a favorable safety profile, crinecerfont offers a new, targeted therapeutic option that has the potential to improve long-term outcomes and reduce the treatment burden for individuals living with CAH.

References

- Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internaliz

- Crinecerfont: CRF1R Antagonist Approved for Treatment of Congenital Adrenal Hyperplasia.Annals of Pharmacotherapy.

- Neurocrine Biosciences Reports Positive Phase II Data for Crinecerfont in Adults with Congenital Adrenal Hyperplasia at ENDO Online 2020.Neurocrine Biosciences.

- Analysis of the pharmacokinetic/pharmacodynamic Relationship of a Small Molecule CXCR3 Antagonist, NBI-74330, Using a Murine CXCR3 Internaliz

- Crinecerfont for classic congenital adrenal hyperplasia.MedRAC@UNC.

- Crinecerfont: MedlinePlus Drug Inform

- NBI-74330 | CXCR Antagonist.MedchemExpress.com.

- FDA Approves New Treatment for Congenital Adrenal Hyperplasia.U.S.

- New Data Back Crinecerfont in Congenital Adrenal Hyperplasia.Medscape.

- Neurocrine Biosciences to Present New Data Analyses for Crinecerfont in Adults with Classic Congenital Adrenal Hyperplasia

- Crinecerfont - LiverTox.NCBI Bookshelf - NIH.

- Crinecerfont: First Approval.PubMed.

- NBI-74330 | CXCR3 antagonist.MedKoo Biosciences.

- Crinecerfont tosylate (SSR-125543 tosyl

- Modified-Release Hydrocortisone in Congenital Adrenal Hyperplasia.PubMed.

- CAHtalyst Clinical Trials in Adults With Congenital Adrenal Hyperplasia.YouTube.

- Biochemistry of Congenital Adrenal Hyperplasia.CRASH! Medical Review Series.

Sources

- 1. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. medscape.com [medscape.com]

- 9. Modified-Release Hydrocortisone in Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurocrine Biosciences Reports Positive Phase II Data for Crinecerfont in Adults with Congenital Adrenal Hyperplasia at ENDO Online 2020 | Neurocrine Biosciences [neurocrine.gcs-web.com]

- 11. Neurocrine Biosciences to Present New Data Analyses for Crinecerfont in Adults with Classic Congenital Adrenal Hyperplasia at ENDO 2021 [prnewswire.com]

- 12. Crinecerfont: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Crinecerfont: CRF1R Antagonist Approved for Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Crinecerfont: MedlinePlus Drug Information [medlineplus.gov]

- 16. FDA Approves New Treatment for Congenital Adrenal Hyperplasia | FDA [fda.gov]

Technical Guide: NBI-74330 in Neuroinflammation Research

Topic: NBI-74330 for Research in Neuroinflammation Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

NBI-74330 is a potent, selective, and orally active antagonist of the C-X-C Motif Chemokine Receptor 3 (CXCR3) . Originally developed for peripheral inflammatory conditions (e.g., arthritis, atherosclerosis), recent pharmacological characterizations have elevated its status as a critical tool compound for dissecting neuroinflammatory pathways. By blocking the binding of ligands CXCL9, CXCL10, and CXCL11, NBI-74330 inhibits the recruitment of Th1 T-cells and the activation of resident glial cells (microglia/astrocytes) within the Central Nervous System (CNS). This guide delineates the molecular mechanism, validated experimental protocols, and translational data necessary for utilizing NBI-74330 in neuroinflammation research.

Molecular Mechanism & Pharmacology[1][2]

Target Specificity

NBI-74330 targets CXCR3, a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes (Th1), Natural Killer (NK) cells, and resident CNS glial cells under stress.

-

Primary Target: Human and Murine CXCR3.[1]

-

Mode of Action: Competitive antagonism.

-

Ligands Blocked: CXCL9 (MIG), CXCL10 (IP-10), CXCL11 (I-TAC).

-

Binding Affinity (

): ~1.5 nM (CXCL10), ~3.2 nM (CXCL11).[2][3][4] -

Selectivity: >100-fold selectivity over other chemokine receptors (CCR1, CCR5, CXCR4).

Signaling Pathway Inhibition

Upon ligand binding, CXCR3 activates

Visualization: Mechanism of Action

The following diagram illustrates the CXCR3 signaling cascade and the interception point of NBI-74330.

Caption: NBI-74330 competitively antagonizes CXCR3, halting Gi/o-mediated calcium flux and chemotaxis.[1][3]

Preclinical Applications in Neuroinflammation

NBI-74330 is particularly valuable in models where T-cell infiltration or glial reactivity drives pathology.

Key Research Areas

-

Neuropathic Pain: Blocks spinal CXCR3, reducing microglial (IBA1) and astrocytic (GFAP) activation following nerve injury (e.g., Chronic Constriction Injury).[5]

-

Multiple Sclerosis (EAE): Prevents pathogenic Th1 cell migration across the Blood-Brain Barrier (BBB).

-

Ischemic Stroke: Modulates the post-ischemic inflammatory wave mediated by CXCL10 upregulation.

Quantitative Data Summary

The following table summarizes key preclinical outcomes using NBI-74330.

| Model | Dose / Route | Key Outcome | Reference |

| Neuropathic Pain (Rat CCI) | 10 µg (Intrathecal) | Reduced thermal hyperalgesia; Downregulated spinal CXCL9/10, IBA1, GFAP. | Piotrowska et al., 2018 |

| Atherosclerosis (Mouse) | 100 mg/kg (S.C./P.O.)[1] | Reduced plaque T-cell infiltration; Decreased lesion size. | van Wanrooij et al., 2008 |

| Collagen-Induced Arthritis | 100 mg/kg (Daily) | Lowered serum IFN-γ, TNF-α; Reduced joint inflammation. | PubMed, 2023 |

| In Vitro Chemotaxis | 10 nM - 1 µM | IC50 ~3.9 nM against CXCL11-induced migration (H9 cells).[3] | Heise et al., 2005 |

Experimental Protocols

In Vitro Validation: Calcium Mobilization Assay

Purpose: To verify NBI-74330 potency before in vivo use. Cell Line: CXCR3-transfected CHO cells or activated T-cells.

Protocol:

-

Preparation: Seed cells (

/well) in 96-well black-wall plates. Incubate overnight. -

Dye Loading: Wash cells with Assay Buffer (HBSS + 20 mM HEPES). Load with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

-

Compound Treatment: Add NBI-74330 (serial dilutions: 0.1 nM to 1 µM) to cells. Incubate for 15 mins at Room Temperature (RT).

-

Agonist Challenge: Inject CXCL10 or CXCL11 (at EC80 concentration, typically ~10 nM) using an automated fluidics system (e.g., FLIPR).

-

Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

-

Analysis: Calculate

based on peak fluorescence reduction relative to vehicle control.

In Vivo Workflow: Intrathecal Administration in Neuropathic Pain

Purpose: To assess central neuroimmune modulation while minimizing systemic effects.

Protocol:

-

Stock Preparation: Dissolve NBI-74330 in 100% DMSO (Stock A). Dilute Stock A in saline/vehicle to achieve 10 µg/5 µL final concentration. Note: Ensure DMSO concentration is <10% to avoid vehicle toxicity.

-

Model Induction: Perform Chronic Constriction Injury (CCI) of the sciatic nerve in rats.

-

Administration (Day 7 post-injury):

-

Anesthetize rat (Isoflurane).

-

Perform lumbar puncture (L5-L6 interspace) using a Hamilton syringe.

-

Inject 5 µL of NBI-74330 solution slowly.

-

-

Behavioral Testing (1-4 hours post-injection):

-

Von Frey Test: Measure mechanical allodynia.

-

Hargreaves Test: Measure thermal hyperalgesia.

-

-

Tissue Collection (Day 7-14):

-

Perfuse with PBS/4% PFA.

-

Harvest lumbar spinal cord.

-

IHC Staining: Stain for IBA1 (microglia) and GFAP (astrocytes).

-

qPCR: Analyze mRNA for Cxcl10, Cxcr3, Il1b.

-

Visualization: Experimental Workflow

This diagram outlines the logical flow for a self-validating neuroinflammation study using NBI-74330.

Caption: Workflow for validating NBI-74330 efficacy in neuroinflammation models.

Translational Considerations & Limitations

Pharmacokinetics (PK)

-

Metabolism: NBI-74330 is metabolized to an N-oxide form, which retains CXCR3 antagonist activity.[1][3] This active metabolite extends the effective half-life in vivo.

-

Bioavailability: Good oral bioavailability in rodents, but intrathecal routes are preferred for isolating CNS-specific effects and bypassing the BBB in early mechanism studies.

Critical Control Steps

-

Racemic Mixture: Commercial preparations are often racemic ((±)-NBI-74330). Ensure batch consistency.

-

Vehicle Control: DMSO is often required for solubility. Always include a Vehicle-only control group to rule out solvent-induced neurotoxicity.

-

Species Differences: Murine and Human CXCR3 have high homology, but potency may vary slightly. Use species-matched recombinant ligands for in vitro controls.

References

-

Heise, C. E., et al. (2005).[1] Pharmacological Characterization of CXC Chemokine Receptor 3 Ligands and a Small Molecule Antagonist.[1][3][6] Journal of Pharmacology and Experimental Therapeutics.[3] Link

-

Piotrowska, A., et al. (2018). Pharmacological blockade of CXCR3 by (±)-NBI-74330 reduces neuropathic pain and enhances opioid effectiveness - Evidence from in vivo and in vitro studies.[2][5] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.[2] Link

-

van Wanrooij, E. J., et al. (2008).[7] CXCR3 Antagonist NBI-74330 Attenuates Atherosclerotic Plaque Formation in LDL Receptor–Deficient Mice.[2][8] Arteriosclerosis, Thrombosis, and Vascular Biology.[7] Link

-

MedKoo Biosciences. (n.d.). NBI-74330 Product Data Sheet.Link

-

Tocris Bioscience. (n.d.). NBI 74330: Potent and selective CXCR3 antagonist.[2][3][6][8][9][10]Link

Sources

- 1. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleck.co.jp [selleck.co.jp]

- 5. Dataset of (±)-NBI-74330 (CXCR3 antagonist) influence on chemokines under neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. NBI-74330 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. ahajournals.org [ahajournals.org]

Methodological & Application

Mechanistic Grounding: The Pharmacology of NBI-74330

This application note provides a comprehensive, highly technical framework for designing and executing in vitro studies using NBI-74330 , a potent and selective small-molecule antagonist of the CXC chemokine receptor 3 (CXCR3).

Designed for researchers and drug development professionals, this guide synthesizes pharmacological theory with practical bench-level execution, ensuring that your experimental workflows are robust, reproducible, and mechanistically grounded.

NBI-74330 (often utilized as the racemic mixture (±)-NBI-74330) is a high-affinity quinazolinone-derived antagonist that selectively targets CXCR3 . CXCR3 is a G-protein-coupled receptor (GPCR) predominantly expressed on T helper type 1 (Th1) cells, macrophages, and microglial cells, playing a critical role in inflammatory and autoimmune pathologies .

The Causality of Insurmountable Antagonism:

Unlike simple competitive antagonists that shift the agonist dose-response curve to the right, NBI-74330 acts as an insurmountable, non-competitive antagonist . It binds to an allosteric site (or exhibits incredibly slow dissociation kinetics), meaning that increasing concentrations of endogenous ligands (CXCL9, CXCL10, or CXCL11) cannot overcome the receptor blockade. In functional assays, this manifests as a severe depression of the maximum response (

Experimental Consequence: Because the antagonism is insurmountable, pre-incubation of the cells or membranes with NBI-74330 prior to agonist introduction is an absolute methodological requirement to reach binding equilibrium.

Pathway Visualization

The following diagram illustrates the CXCR3 signaling cascade and the specific pharmacological intervention point of NBI-74330.

Figure 1: CXCR3 signaling pathway and non-competitive allosteric inhibition by NBI-74330.

Quantitative Data Summary

To establish baseline expectations for your assays, the following table summarizes the validated pharmacological profile of NBI-74330 across standard in vitro endpoints , .

| Assay Type | Target / Ligand | Metric | Expected Value | Biological Significance |

| Radioligand Binding | CXCR3 /[125I]-CXCL10 | 1.5 nM | High-affinity target engagement. | |

| Radioligand Binding | CXCR3 / [125I]-CXCL11 | 3.2 nM | Confirms blockade of the most potent ligand. | |

| Calcium Mobilization | CXCR3 / CXCL10 & CXCL11 | ~7.0 nM | Functional inhibition of PLC/IP3 pathway. | |

| [35S]GTPγS Binding | CXCR3 / CXCL11 | 5.5 nM | Direct inhibition of G-protein coupling. | |

| Chemotaxis | CXCR3 / CXCL11 | 3.9 nM | Phenotypic inhibition of cell migration. |

Detailed In Vitro Methodologies

The following protocols are designed as self-validating systems. They utilize recombinant cell lines (e.g., CXCR3-CHO or CXCR3-RBL) to isolate the specific receptor interaction, avoiding the confounding variables of mixed chemokine receptor expression found in primary leukocytes.

Protocol A: Radioligand Binding Assay (Receptor Affinity)

Rationale: This assay directly measures the affinity (

-

Membrane Preparation: Harvest CXCR3-expressing CHO cells. Homogenize in ice-cold buffer (20 mM HEPES, 1 mM EDTA, pH 7.4) and centrifuge at 40,000 × g for 30 minutes. Resuspend the pellet in binding buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).

-

Compound Preparation: Prepare NBI-74330 stock in 100% DMSO. Create a 10-point serial dilution. Ensure the final DMSO concentration in the assay well does not exceed 0.1% to prevent solvent-induced membrane degradation.

-

Incubation: In a 96-well plate, combine:

-

10–20 µg of membrane protein.

-

~0.05 nM [125I]-CXCL11 (Radioligand).

-

Varying concentrations of NBI-74330.

-

Control Wells: Use 100 nM unlabeled CXCL11 for NSB, and vehicle (0.1% DMSO) for total binding.

-

-

Equilibration: Incubate the plate at room temperature for 60 minutes with gentle shaking.

-

Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce background). Wash three times with ice-cold wash buffer. Dry the filters and quantify radioactivity using a liquid scintillation counter.

Protocol B: FLIPR Calcium Mobilization Assay

Rationale: Measures the immediate intracellular signaling consequence of CXCR3 activation. Because NBI-74330 is insurmountable, it will crush the calcium fluorescence peak rather than delay it.

-

Cell Seeding: Seed CXCR3-RBL or CXCR3-CHO cells at 50,000 cells/well in a black-walled, clear-bottom 96-well plate. Incubate overnight at 37°C.

-

Dye Loading: Remove media and add 100 µL of Calcium-4 or Fluo-4 AM dye loading buffer (containing probenecid to inhibit dye efflux). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

-

Antagonist Pre-Incubation (Critical Step): Add NBI-74330 (0.1 nM to 1 µM) to the wells. Incubate for 30 minutes to allow the antagonist to reach allosteric equilibrium.

-

Agonist Stimulation: Using a Fluorescent Imaging Plate Reader (FLIPR), establish a baseline fluorescence for 10 seconds. Automatically inject an

concentration of CXCL11 (typically 1 nM) or CXCL10 (typically 30 nM). -

Data Acquisition: Record fluorescence continuously for 3 minutes. Calculate the

based on the peak fluorescence amplitude minus baseline.

Protocol C:[35S]GTPγS Binding Assay

Rationale: This assay measures the direct activation of G-proteins (Gαi/q) immediately downstream of the receptor, avoiding the signal amplification artifacts common in downstream reporter assays. Causality of GDP Addition: Excess GDP is added to force G-proteins into an inactive state, drastically lowering the basal signal and increasing the signal-to-noise ratio upon agonist stimulation.

-

Reaction Setup: In a 96-well plate, combine 10 µg of CXCR3-CHO membranes with assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

GDP Loading: Add 10 µM GDP to all wells.

-

Antagonist Pre-Incubation: Add NBI-74330 and incubate for 20 minutes at room temperature.

-

Activation: Add 0.1 nM of the non-hydrolyzable radioligand[35S]GTPγS, followed immediately by the agonist (e.g., 3 nM CXCL11).

-

Incubation & Harvesting: Incubate for 60 minutes at room temperature. Terminate via rapid filtration through GF/B filters, wash, and measure bound [35S]GTPγS via scintillation counting.

Protocol D: Transwell Chemotaxis Assay

Rationale: Evaluates the functional, phenotypic endpoint of CXCR3 activation. This is highly relevant for modeling the migration of Th1 cells or macrophages in inflammatory disease models .

-

Preparation: Use a 96-well Boyden chamber (Transwell) system with a 5 µm pore size polycarbonate filter.

-

Bottom Chamber (Chemoattractant): Add 30 nM of CXCL10 or 1 nM of CXCL11 in assay media (RPMI + 0.1% BSA) to the lower wells.

-

Top Chamber (Cells + Antagonist): Resuspend CXCR3-expressing cells (e.g., H9 T-cells or primary Th1 cells) at

cells/mL. Pre-incubate the cells with varying concentrations of NBI-74330 for 30 minutes. Add 100 µL of this suspension to the upper wells. -

Migration: Incubate the chamber at 37°C in 5% CO₂ for 2 to 4 hours.

-

Quantification: Remove the upper chamber. Quantify the cells that migrated into the lower chamber using a luminescent cell viability assay (e.g., CellTiter-Glo) or flow cytometry.

References

-

Heise CE, Pahuja A, Hudson SC, et al. "Pharmacological characterization of CXC chemokine receptor 3 ligands and a small molecule antagonist." Journal of Pharmacology and Experimental Therapeutics. 2005. URL:[Link]

-

van Wanrooij EJ, de Jager SC, van Es T, et al. "CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice." Arteriosclerosis, Thrombosis, and Vascular Biology. 2008. URL:[Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. "NBI-74330 | Ligand page." Guide to Pharmacology Database. URL:[Link]

-

Piotrowska A, Rojewska E, Pawlik K, et al. "Pharmacological blockade of CXCR3 by (±)-NBI-74330 reduces neuropathic pain and enhances opioid effectiveness - evidence from in vivo and in vitro studies." Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. 2018. URL:[Link]

How to use NBI-74330 in a mouse model of arthritis

An Application Guide for the Preclinical Assessment of NBI-74330 in a Murine Model of Inflammatory Arthritis

Abstract

This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the application of NBI-74330, a potent CXCR3 antagonist, in the collagen-induced arthritis (CIA) mouse model. We offer a scientific rationale, detailed experimental protocols, and data interpretation guidelines for evaluating the therapeutic potential of NBI-74330 in a model that recapitulates key pathological features of human rheumatoid arthritis. The protocols herein are designed with self-validating systems, including appropriate controls and standardized scoring methodologies, to ensure robust and reproducible results.

Introduction: The Rationale for Targeting CXCR3 in Arthritis

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation, which leads to the progressive destruction of cartilage and bone. A critical event in RA pathogenesis is the infiltration of activated immune cells, particularly T lymphocytes and macrophages, from the circulation into the synovial tissue. This process is orchestrated by chemokines and their receptors.

The C-X-C chemokine receptor 3 (CXCR3) has emerged as a key mediator in this inflammatory cascade. It is preferentially expressed on activated Th1-polarized T cells, which are abundant in the rheumatoid synovium. Its ligands—CXCL9 (Monokine induced by γ-interferon), CXCL10 (Interferon-γ-inducible protein 10), and CXCL11 (Interferon-inducible T-cell α-chemoattractant)—are highly expressed in arthritic joints, creating a potent chemoattractant gradient that drives the migration and retention of pathogenic leukocytes.

NBI-74330 is a potent, selective, small-molecule antagonist of CXCR3, exhibiting high affinity with Kᵢ values of 1.5 nM and 3.2 nM for CXCL10 and CXCL11 binding, respectively[1]. By blocking the interaction between CXCR3 and its ligands, NBI-74330 is hypothesized to inhibit the trafficking of inflammatory cells into the joint, thereby reducing synovitis and preventing subsequent joint damage. Previous in vivo studies have demonstrated that NBI-74330 can effectively block leukocyte migration and attenuate inflammation in other disease models, such as atherosclerosis[2][3][4][5].

This guide details the use of the gold-standard collagen-induced arthritis (CIA) model in DBA/1 mice to test this hypothesis. The CIA model shares significant immunological and pathological similarities with human RA, including synovitis, pannus formation, and erosion of cartilage and bone, making it an ideal platform for evaluating novel therapeutics[6][7].

Core Experimental Workflow

The successful execution of this study relies on a well-defined timeline. The following workflow provides a high-level overview from animal acclimatization through endpoint analysis.

Caption: High-level experimental workflow for the CIA model.

Materials and Methods

Experimental Animals

-

Strain: Male DBA/1J mice.

-

Age: 8-10 weeks old at the start of the experiment.

-

Scientific Rationale: This age ensures the mice have a mature and competent immune system capable of mounting a strong response to immunization[8].

-

-

Housing: House animals in specific pathogen-free (SPF) conditions to prevent infections that could interfere with the immune response[6][8].

Key Reagents and Equipment

-

NBI-74330 (Tocris Bioscience or equivalent)

-

Bovine Type II Collagen Solution (Chondrex, Inc.)

-

Complete Freund's Adjuvant (CFA) with 4 mg/mL Mycobacterium tuberculosis (Chondrex, Inc.)

-

Incomplete Freund's Adjuvant (IFA) (Chondrex, Inc.)

-

Methotrexate (for positive control group)

-

Sodium Docusate (Sigma-Aldrich)

-

Methylcellulose 400cP (Sigma-Aldrich)

-

Sterile 0.9% Saline

-

Anesthesia (e.g., Ketamine/Xylazine cocktail or isoflurane)[9]

-

Digital Calipers

-

Syringes (1 mL Luer-lock), Emulsifying Needles, and Injection Needles (27G)

-

Reagents for histology (formalin, decalcifying solution, paraffin, H&E, Safranin O stains)

-

ELISA kits for murine TNF-α, IL-1β, IL-6, and IL-17 (R&D Systems or equivalent)

Experimental Design

To ensure a robust and well-controlled study, the following experimental groups are recommended. Randomize mice into groups before the first immunization. All clinical assessments should be performed by an experimenter blinded to the treatment groups.

| Group # | Group Name | Treatment | Dose | Route | N (per group) | Purpose |

| 1 | Healthy Control | None (Saline) | N/A | Subcutaneous (s.c.) | 8-10 | Baseline for non-arthritic animals. |

| 2 | CIA + Vehicle | 1% Na Docusate in 0.5% Methylcellulose | N/A | s.c. | 10-12 | Negative control to assess disease progression with vehicle treatment. |

| 3 | CIA + NBI-74330 | NBI-74330 | 100 mg/kg | s.c. | 10-12 | Test the efficacy of the CXCR3 antagonist. |

| 4 | CIA + Positive Control | Methotrexate | 2.5 mg/kg | s.c. | 10-12 | Validates the model's responsiveness to a standard-of-care therapeutic[10]. |

Detailed Experimental Protocols

Protocol 1: Preparation of Dosing Formulations

1. NBI-74330 Formulation (10 mg/mL for 100 mg/kg dose):

- Scientific Rationale: This formulation was successfully used for subcutaneous delivery of NBI-74330 in a previous murine inflammation study, ensuring adequate bioavailability[3][4].

- Prepare the vehicle: Dissolve 1g of Sodium Docusate in 100 mL of 0.5% Methylcellulose in sterile water. Mix thoroughly.

- Weigh the required amount of NBI-74330 powder.

- Gradually add the vehicle to the powder while triturating to create a smooth, homogenous suspension. A final concentration of 10 mg/mL is needed for a 100 mg/kg dose assuming a 25g mouse receives 0.25 mL.

- Store at 4°C and vortex well before each use.

2. Methotrexate Formulation (0.25 mg/mL for 2.5 mg/kg dose):

- Dilute a commercial methotrexate solution in sterile 0.9% saline to a final concentration of 0.25 mg/mL.

- Prepare fresh on the day of use.

Protocol 2: Induction of Collagen-Induced Arthritis (CIA)

Scientific Rationale: This two-step immunization protocol is standard for inducing a robust, high-incidence arthritis in DBA/1 mice. CFA is essential for the primary immunization to elicit a strong cell-mediated immune response, while IFA is used for the booster to avoid inducing a severe necrotic lesion at the injection site[9][11].

1. Emulsion Preparation (Perform in a sterile biosafety cabinet):

- Chill the Type II Collagen solution and CFA/IFA on ice.

- To prepare the primary immunization emulsion, draw equal volumes of Type II Collagen (2 mg/mL) and CFA (4 mg/mL M. tuberculosis) into two separate glass Luer-lock syringes.

- Connect the syringes with an emulsifying needle.

- Force the contents back and forth between the syringes for at least 10 minutes until a thick, white emulsion is formed.

- Test the emulsion by dropping a small amount into water. A stable emulsion will form a tight bead and will not disperse.

- For the booster, repeat the process using Type II Collagen and IFA.

2. Primary Immunization (Day 0):

- Anesthetize each mouse[9].

- Using a 27G needle, inject 100 µL of the collagen/CFA emulsion subcutaneously at the base of the tail[8].

3. Booster Immunization (Day 21):

- Anesthetize each mouse.

- Inject 100 µL of the collagen/IFA emulsion subcutaneously at a site proximal to the primary injection, but not in the same location[8][9].

Protocol 3: Therapeutic Dosing Regimen

Scientific Rationale: Initiating treatment at the first sign of disease (typically a score of 1 in one paw) models a therapeutic intervention, which is more clinically relevant than a prophylactic approach[10]. Daily dosing ensures sustained target engagement.

-

Begin daily clinical monitoring from Day 21.

-

Once an animal develops a clinical score ≥ 1, enroll it into its assigned treatment group and begin daily dosing.

-

Administer the assigned treatment (Vehicle, NBI-74330, or Methotrexate) via subcutaneous injection between the shoulder blades once daily until the study endpoint (Day 42).

-

Dose volume should be adjusted based on the most recent body weight measurement.

Protocol 4: Clinical Assessment of Arthritis

Scientific Rationale: Macroscopic clinical scoring is the standard, non-invasive method for quantifying arthritis severity over time. It provides a robust measure of disease progression and therapeutic response[12].

-

Score each of the four paws twice weekly from Day 21 to Day 42 using the following standard system[9]:

-

0: Normal, no evidence of erythema or swelling.

-

1: Subtle erythema or swelling in one digit or joint.

-

2: Moderate erythema and swelling in more than one digit or joint.

-

3: Severe erythema and swelling of the entire paw, including digits and ankle/wrist.

-

4: Maximal inflammation with ankylosis (joint rigidity).

-

-

The maximum score per mouse is 16 (4 paws x score of 4).

-

In parallel, measure the thickness of the ankle/paw joint using digital calipers.

| Clinical Scoring Criteria for Murine CIA | |

| Score | Description of Paw |

| 0 | Normal and no swelling |

| 1 | Mild, localized swelling or erythema of one digit |

| 2 | Moderate swelling and erythema of multiple digits or the ankle/wrist |

| 3 | Severe swelling and erythema of the entire paw |

| 4 | Maximally inflamed paw with joint deformity/ankylosis |

Protocol 5: Endpoint Analysis (Day 42)

-

Sample Collection:

-

Perform a terminal blood collection via cardiac puncture for serum preparation. Store serum at -80°C.

-

Dissect the paws and fix them in 10% neutral buffered formalin for 48 hours.

-

-

Histological Analysis:

-

Scientific Rationale: Histology provides a microscopic, semi-quantitative assessment of joint inflammation, cartilage damage, and bone erosion, offering deeper insight than macroscopic scoring alone[13]. The SMASH recommendations provide a standardized framework for this analysis[14][15].

-

Decalcify paws in a suitable solution (e.g., EDTA solution) for 14-21 days.

-

Process tissues, embed in paraffin, and cut 5 µm sections.

-

Stain sections with Hematoxylin and Eosin (H&E) to assess synovial inflammation and pannus formation.

-

Stain adjacent sections with Safranin O-Fast Green to assess cartilage integrity and proteoglycan loss (cartilage stains red, bone stains green/blue).

-

Score blinded sections for inflammation, pannus, cartilage damage, and bone erosion on a 0-3 scale as per established guidelines[14][15][16].

-

-

Biomarker Analysis:

-

Scientific Rationale: The levels of key pro-inflammatory cytokines in the serum correlate with disease severity. Measuring these provides a mechanistic readout of the systemic inflammatory state and the drug's effect on it[17][18][19].

-

Thaw serum samples on ice.

-

Quantify the concentrations of TNF-α, IL-1β, IL-6, and IL-17 using commercial ELISA kits according to the manufacturer's instructions.

-

Data Interpretation and Visualization

The CXCR3 Signaling Axis in Arthritis

The following diagram illustrates the proposed mechanism of action for NBI-74330. By blocking the CXCR3 receptor on activated T-cells, the compound prevents them from migrating along the CXCL9/10/11 gradient from the bloodstream into the synovial tissue of the joint.

Caption: NBI-74330 blocks T-cell migration into the joint.

Expected Outcomes & Statistical Analysis

-

Clinical Scores: Plot the mean clinical score per group ± SEM over time. Analyze using a two-way repeated measures ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. A significant reduction in the clinical score in the NBI-74330 group compared to the vehicle group would indicate therapeutic efficacy.

-

Histology & Cytokines: Represent endpoint data as bar graphs (mean ± SEM). Analyze using a one-way ANOVA or a non-parametric Kruskal-Wallis test, followed by appropriate post-hoc tests. A significant decrease in inflammation/damage scores and pro-inflammatory cytokine levels would support the clinical findings and proposed mechanism of action.

References

-

Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. [Link]

-

Wooley, P. H. (2025). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. [Link]

-

Roseti, E., et al. (2017). The Systemic Immune Response to Collagen-Induced Arthritis and the Impact of Bone Injury in Inflammatory Conditions. PMC. [Link]

-

Taylor, M., et al. (2021). Toward pharmacogenetic SLCO1B1‐guided dosing of methotrexate in arthritis using a murine Slco1b2 knockout model. PMC. [Link]

-

AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. [Link]

-

Brand, D. D., et al. (2007). Collagen-induced arthritis. Nature Protocols. [Link]

-

Buc, M., et al. (2010). High-dose methotrexate ameliorates collagen-induced arthritis but does not inhibit the release of proinflammatory cytokines by peritoneal macrophages in mice. Termedia. [Link]

-

Kool, M., et al. (2021). 'SMASH' recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models. ResearchGate. [Link]

-

Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. [Link]

-

B. van den Broek, M. F., et al. (1986). The effect of low dose chronic intermittent parental methotrexate on delayed type hypersensitivity and acute inflammation in a mouse model. R Discovery. [Link]

-

van Wanrooij, E. J. A., et al. (2008). CXCR3 Antagonist NBI-74330 Attenuates Atherosclerotic Plaque Formation in LDL Receptor-Deficient Mice. PubMed. [Link]

-

de Klerck, B., et al. (2021). 'SMASH' recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models. Annals of the Rheumatic Diseases. [Link]

-

Cabrera De Leon, A., et al. (2008). Cytokine profile in collagen-induced arthritis: Differences between syngeneic and allogeneic pregnancy. ResearchGate. [Link]

-

Williams, R. O. (2004). Analysing the effect of novel therapies on cytokine expression in experimental arthritis. Arthritis Research & Therapy. [Link]

-

Joosten, L. A. B., et al. (2000). Cytokines in the Pathogenesis of Rheumatoid Arthritis and Collagen-Induced Arthritis. Madame Curie Bioscience Database - NCBI. [Link]

-

Choi, Y., et al. (2016). Clinical Scoring of Disease Activity in Animal Models. PubMed. [Link]

-

Taylor & Francis Online. (n.d.). Collagen-induced arthritis – Knowledge and References. Taylor & Francis. [Link]

-

van Wanrooij, E. J. A., et al. (2007). CXCR3 Antagonist NBI-74330 Attenuates Atherosclerotic Plaque Formation in LDL Receptor–Deficient Mice. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

-

Watson, R. J., et al. (2007). Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay. PubMed Central. [Link]

-

Jansson, L., & Holmdahl, R. (2002). Methotrexate ameliorates T cell dependent autoimmune arthritis and encephalomyelitis but not antibody induced or fibroblast induced arthritis. PMC. [Link]

-

NRA-CELECOXIB. (2022). Product Monograph. [Link]

-

Ovid. (n.d.). CXCR3 Antagonist NBI-74330 Attenuates.... Arteriosclerosis, Thrombosis, & Vascular Biology. [Link]

-

American Heart Association Journals. (2008). CXCR3 Antagonist NBI-74330 Attenuates Atherosclerotic Plaque Formation in LDL Receptor–Deficient Mice. [Link]

-

ResearchGate. (2025). Toward pharmacogenetic SLCO1B1‐guided dosing of methotrexate in arthritis using a murine Slco1b2 knockout model. [Link]

-

Wang, Y., et al. (2025). In vivo quantification of collagen-induced arthritis mouse model by three-dimensional volumetric ultrasound and color Doppler. PMC. [Link]

-

Piotrowska, A., et al. (2019). Dataset of (±)-NBI-74330 (CXCR3 antagonist) influence on chemokines under neuropathic pain. PMC - NIH. [Link]

-

ResearchGate. (n.d.). Celecoxib dose-dependently improves pain and inflammation on day 1 of MIA-induced model of OA. [Link]

-

ResearchGate. (n.d.). Histological scores for collagen-induced arthritis (CIA). [Link]

-

Lee, H., et al. (2025). Effects of Combined Shinbaro and Celecoxib in a Complete Freund's Adjuvant-Induced Inflammatory Pain Mouse Model. PMC. [Link]

-

PubMed. (2025). Effects of Combined Shinbaro and Celecoxib in a Complete Freund's Adjuvant-Induced Inflammatory Pain Mouse Model. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. ovid.com [ovid.com]

- 5. ahajournals.org [ahajournals.org]

- 6. chondrex.com [chondrex.com]

- 7. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Methotrexate ameliorates T cell dependent autoimmune arthritis and encephalomyelitis but not antibody induced or fibroblast induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chondrex.com [chondrex.com]

- 12. Clinical Scoring of Disease Activity in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo quantification of collagen-induced arthritis mouse model by three-dimensional volumetric ultrasound and color Doppler - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ard.bmj.com [ard.bmj.com]

- 16. researchgate.net [researchgate.net]

- 17. The Systemic Immune Response to Collagen-Induced Arthritis and the Impact of Bone Injury in Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysing the effect of novel therapies on cytokine expression in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytokines in the Pathogenesis of Rheumatoid Arthritis and Collagen-Induced Arthritis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: NBI-74330 Dosage, Formulation, and Administration in Preclinical Animal Models

Executive Summary & Compound Profile

NBI-74330 is a potent, selective, small-molecule antagonist of the C-X-C motif chemokine receptor 3 (CXCR3) .[1][2] It is widely utilized in preclinical research to investigate the role of the CXCR3 axis in autoimmune diseases, atherosclerosis, neuropathic pain, and oncology.[1]

Unlike peptide inhibitors, NBI-74330 is orally bioavailable and effective via systemic administration.[1] It functions by blocking the binding of endogenous ligands—CXCL9 (MIG), CXCL10 (IP-10), and CXCL11 (I-TAC) —thereby inhibiting CXCR3-mediated calcium mobilization, actin polymerization, and leukocyte chemotaxis.[1]

Key Compound Properties

| Property | Detail |

| Target | CXCR3 (Human and Murine) |

| Mechanism | Competitive Antagonist; blocks G-protein coupling and chemotaxis |

| IC50 / Ki | ~1.5–3.2 nM (Binding); ~7 nM (Ca2+ flux inhibition) |

| Metabolism | Forms an active N-oxide metabolite in vivo (also a CXCR3 antagonist) |

| Solubility | Soluble in DMSO (~30 mg/mL); Low aqueous solubility (requires specific vehicles) |

Formulation & Preparation Protocols

NBI-74330 is a hydrophobic small molecule.[1] Proper formulation is critical for bioavailability.[1] Simple saline suspensions often result in poor absorption and erratic PK data.

Protocol A: Systemic Suspension (Standard for SC/PO)

Recommended for: High-dose systemic studies (e.g., Atherosclerosis, Peritonitis) in mice.[1] Vehicle: 1% Sodium Docusate + 0.5% Methylcellulose (400 cP) in Water.[1]

Reagents:

Step-by-Step Preparation:

-

Prepare Vehicle Base:

-

Dissolve Methylcellulose (0.5% w/v) in sterile water.[1] Note: This requires heating water to ~80°C to disperse powder, then cooling to 4°C to hydrate/dissolve.[1]

-

Add Sodium Docusate to a final concentration of 1% w/v. Stir until clear.

-

Filter sterilize (0.22 µm) if long-term storage is required.[1]

-

-

Compound Incorporation:

-

Add a small volume of the vehicle to "wet" the powder and triturate (grind) with a mortar/pestle or homogenizer to break up aggregates.

-

Gradually add the remaining vehicle while stirring to achieve the final concentration (e.g., 10 mg/mL for a 100 mg/kg dose at 10 mL/kg volume).

-

Sonication:

Protocol B: DMSO Stock (For In Vitro or Low-Dose IP)

Recommended for: Initial screening, intrathecal injections (diluted), or short-term IP studies.[1]

-

Stock Solution: Dissolve NBI-74330 in 100% DMSO to a concentration of 10–30 mg/mL. Store at -20°C.

-

Working Solution (IP Injection):

In Vivo Dosage & Administration

The following protocols are synthesized from validated peer-reviewed studies (see References).

Systemic Efficacy Models (Mouse)

Indication: Atherosclerosis, Inflammation, Peritonitis.[1][6]

| Parameter | Recommendation | Rationale |

| Route | Subcutaneous (SC) or Oral (PO) | SC provides sustained coverage (24h); PO has higher Cmax but shorter Tmax.[1] |

| Dose | 100 mg/kg | Sufficient to maintain plasma levels >1 µM, fully blocking CXCR3 receptors.[3][5] |

| Frequency | QD (Once Daily) | Half-life supports daily dosing; active metabolite extends duration.[1] |

| Duration | 6 days to 8 weeks | Depending on acute (peritonitis) vs. chronic (plaque formation) models.[1] |

| Volume | 10 mL/kg | Standard volume for mice (e.g., 200 µL for a 20g mouse).[1] |

Workflow Diagram: Systemic Administration

Caption: Daily workflow for chronic efficacy studies using NBI-74330.

Neuropathic Pain Models (Rat & Mouse)

Indication: Chronic Constriction Injury (CCI), Hyperalgesia.[1][6]

-

Intrathecal (IT) Administration:

-

Intraperitoneal (IP) Administration:

Pharmacokinetics (PK) & Pharmacodynamics (PD)[1][6][10]

Understanding the PK profile is essential for interpreting efficacy data.[1][4][8]

-

Absorption:

-

Metabolism:

-

Target Coverage:

Mechanistic Pathway Blockade

Caption: NBI-74330 competitive antagonism prevents ligand-mediated signaling and downstream inflammatory cascades.[1][5][6][9]

Safety & Monitoring

-

Toxicity: NBI-74330 is generally well-tolerated in mice at 100 mg/kg QD.[1]

-

Lipid Profile: In atherosclerosis studies (LDLr-/- mice), the drug did not alter serum cholesterol or triglyceride levels, confirming that plaque reduction is due to anti-inflammatory mechanisms (migration blockade) rather than lipid metabolism modulation.[1]

-

Handling: Standard PPE (gloves, lab coat, mask) is required.[1] The compound is a potent bioactive agent; avoid inhalation of powder.

References

-

Van Wanrooij, E. J., et al. (2008). "CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice."[1] Arteriosclerosis, Thrombosis, and Vascular Biology, 28(2), 251-257.[1][6] [1]

-

Jopling, L. A., et al. (2007). "Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay."[1][8] British Journal of Pharmacology, 152(8), 1260-1271.[1]

-

Heise, C. E., et al. (2005). "Pharmacological characterization of CXC chemokine receptor 3 ligands and a small molecule antagonist."[1][4] Journal of Pharmacology and Experimental Therapeutics, 313(3), 1263-1271.[1][6]

-

Piotrowska, A., et al. (2018). "Pharmacological blockade of CXCR3 by (±)-NBI-74330 reduces neuropathic pain and enhances opioid effectiveness - Evidence from in vivo and in vitro studies."[1][6][10] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1864(10), 3418-3437.[1][6][10]

Sources

- 1. medkoo.com [medkoo.com]

- 2. ahajournals.org [ahajournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Comparison of the Effects of Chemokine Receptors CXCR2 and CXCR3 Pharmacological Modulation in Neuropathic Pain Model—In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological blockade of CXCR3 by (±)-NBI-74330 reduces neuropathic pain and enhances opioid effectiveness - Evidence from in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: NBI-74330 Solubility, Preparation, and Experimental Protocols

Abstract & Core Directive

This guide details the physicochemical handling, solubilization, and experimental preparation of NBI-74330 , a potent, selective, and non-peptide antagonist of the CXCR3 chemokine receptor.[1] Unlike broad-spectrum chemokine inhibitors, NBI-74330 exhibits high selectivity for CXCR3 over CXCR4 and CCR7, making it a critical tool for dissecting the CXCL9/10/11 signaling axis in atherosclerosis, neuropathic pain, and autoimmune inflammation.[1]

Critical Handling Note: NBI-74330 is highly hydrophobic.[1] Successful experimentation requires strict adherence to organic solvent-based stock preparation and specific vehicle formulations for in vivo delivery to avoid precipitation and bioavailability crash.[1]

Physicochemical Profile

Understanding the molecular properties is the first step to reproducible data.[1] NBI-74330 is a fluorinated quinazolinone derivative; its lipophilicity dictates the solvent choice.[1]

| Property | Specification |

| Chemical Name | N-[(1R)-1-[3-(4-ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide |

| CAS Number | 855527-92-3 (R-isomer) / 473722-68-8 (racemate) |

| Molecular Weight | 605.58 g/mol |

| Formula | C₃₂H₂₇F₄N₅O₃ |

| Solubility (DMSO) | ~30 mg/mL (50 mM) |

| Solubility (Water) | Insoluble (Requires surfactant/co-solvent) |

| Appearance | White to off-white solid powder |

| Storage (Solid) | -20°C (Desiccated) |

Solubility & Stock Solution Preparation

Principle: NBI-74330 degrades via hydrolysis if stored in aqueous solution for extended periods.[1] Therefore, a high-concentration anhydrous stock must be prepared first.[1]

Protocol A: Preparation of Master Stock (10 mM)

Reagents:

Steps:

-

Weighing: Accurately weigh 6.06 mg of NBI-74330.

-

Solubilization: Add 1.0 mL of anhydrous DMSO to the vial.

-

Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Checkpoint: The solution must be completely clear and colorless.[1]

-

-

Aliquot & Storage: Dispense into 50–100 µL aliquots in amber vials to minimize freeze-thaw cycles. Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

In Vitro Experimental Protocols

Application: Calcium Flux Assays, Chemotaxis (Transwell), Ligand Binding.[1]

Dilution Strategy

Direct addition of the 10 mM DMSO stock to cell culture media will cause immediate precipitation due to the "solvent shock" effect.[1] You must use a serial dilution method or an intermediate dilution step.[1]

Maximum Tolerated DMSO: Ensure the final DMSO concentration in the well does not exceed 0.1% (v/v) to avoid cytotoxicity.[1]

Workflow:

-

Intermediate Dilution: Dilute the 10 mM Master Stock 1:100 in culture media (or PBS) to create a 100 µM Working Solution .

-

Final Dosing: Add the Working Solution to the cell assay plate to achieve the desired IC₅₀ range (typically 7–18 nM for Calcium Flux).

Figure 1: Step-wise dilution workflow to prevent precipitation in aqueous cell culture media.

In Vivo Formulation Protocols

Challenge: NBI-74330 is not orally bioavailable in simple aqueous buffers.[1] For animal studies (Mice/Rats), you must use a formulation that maintains suspension or creates a micro-emulsion.[1]

Option A: Homogeneous Suspension (Oral/Subcutaneous)

Best for: High dose studies (e.g., 100 mg/kg) where volume is limited.[1]

Vehicle Composition:

Preparation Protocol:

-

Vehicle Prep: Dissolve 0.5g Methylcellulose and 0.1g Sodium Docusate in 100 mL distilled water. Stir overnight at 4°C to ensure complete hydration.

-

Compound Addition: Add the required mass of NBI-74330 solid slowly to the vehicle while stirring.

-

Homogenization: Use a probe sonicator or high-shear homogenizer to create a uniform white suspension.[1]

-

Administration: Vortex immediately before drawing into the syringe.

Option B: Solubilized Formulation (Intraperitoneal - IP)

Best for: Pharmacokinetic (PK) studies requiring rapid absorption.[1]

Vehicle Composition (The "10/40/5/45" Method):

Preparation Protocol (Example for 1 mL):

-

Step 1: Dissolve NBI-74330 in 100 µL DMSO (creates a high conc. solution).

-

Step 2: Add 400 µL PEG300 and vortex. The solution should remain clear.

-

Step 3: Add 50 µL Tween-80 and vortex.

-

Step 4: Slowly add 450 µL Warm Saline (37°C) while vortexing.

Mechanism of Action & Scientific Rationale

NBI-74330 acts as a competitive antagonist at the CXCR3 receptor.[1][5][4][2][6] It blocks the binding of the inflammatory chemokines CXCL9 (MIG), CXCL10 (IP-10), and CXCL11 (I-TAC).[1]

Why this matters for preparation: The antagonism is "insurmountable" in some assays (calcium flux), meaning it reduces the maximal response rather than just shifting the curve.[1] This implies a slow off-rate or allosteric modulation.[1] Therefore, pre-incubation of the compound with cells for 15–30 minutes before adding the chemokine ligand is crucial for accurate IC₅₀ measurement.[1]

Figure 2: Mechanism of Action. NBI-74330 competitively inhibits ligand binding, preventing downstream calcium mobilization and chemotaxis.[1][2]

Quality Control & Troubleshooting

| Issue | Probable Cause | Solution |

| Precipitation in Media | DMSO concentration > 0.5% or rapid addition.[1] | Reduce stock concentration; add stock to media while vortexing.[1] |

| Inconsistent IC₅₀ | Insufficient pre-incubation time.[1] | Pre-incubate NBI-74330 with cells for 30 mins at 37°C before adding CXCL10/11. |

| Cloudy In Vivo Dose | Saline added too quickly to PEG/DMSO mix. | Add warm saline dropwise; switch to the Methylcellulose suspension method if concentration >5 mg/mL is needed.[1] |

References

-

Heise, C. E., et al. (2005). "Pharmacological characterization of CXC chemokine receptor 3 ligands and a small molecule antagonist."[1][5][2][3] Journal of Pharmacology and Experimental Therapeutics.

-

van Wanrooij, E. J., et al. (2008). "CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice."[1] Arteriosclerosis, Thrombosis, and Vascular Biology. [1]

-

Piotrowska, A., et al. (2018). "Pharmacological blockade of CXCR3 by (±)-NBI-74330 reduces neuropathic pain and enhances opioid effectiveness."[1][2][6] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.[1][2] [1]

-

MedChemExpress. "NBI-74330 Product Information & Solubility." [1][4]

Sources

- 1. medkoo.com [medkoo.com]